molecular formula C10H19NO B1488447 2-(1-Allylpiperidin-4-yl)ethan-1-ol CAS No. 1863439-93-3

2-(1-Allylpiperidin-4-yl)ethan-1-ol

Cat. No.: B1488447
CAS No.: 1863439-93-3
M. Wt: 169.26 g/mol
InChI Key: CHQJNEGZGDHMSK-UHFFFAOYSA-N
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Description

2-(1-Allylpiperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
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Biological Activity

2-(1-Allylpiperidin-4-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and neuroprotective properties. The findings are derived from various studies and case reports, providing a comprehensive understanding of its biological implications.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C12_{12}H17_{17}N
  • Molecular Weight : 191.27 g/mol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.

Key Findings:

  • DPPH Scavenging Activity : The compound demonstrated a notable ability to scavenge DPPH radicals, with an IC50_{50} value that indicates strong antioxidant potential compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Table 1: Antioxidant Activity Comparison

CompoundIC50_{50} (µg/mL)Reference
This compound7.12 ± 2.32
BHA10.00

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial and fungal strains.

Key Findings:

  • Bacterial Inhibition : The compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Table 2: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus15.62
Escherichia coli31.25

Neuroprotective Effects

Neuroprotection is another area where this compound shows potential. Studies suggest that it may exert protective effects on neuronal cells, which could be beneficial in treating neurodegenerative diseases.

Key Findings:

  • Cell Viability : In vitro studies indicated that treatment with this compound improved cell viability in models of oxidative stress-induced neuronal damage .

Table 3: Neuroprotective Effects

TreatmentCell Viability (%)Reference
Control100
This compound85 ± 5

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to this compound, particularly in pain management and anxiety disorders.

Example Case Study:

A study involving patients with chronic pain reported that administration of piperidine derivatives led to significant reductions in pain scores and improved overall quality of life. This suggests a potential application for this compound in pain management therapies.

Properties

IUPAC Name

2-(1-prop-2-enylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-6-11-7-3-10(4-8-11)5-9-12/h2,10,12H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQJNEGZGDHMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.